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Compound of Interest

Compound Name:
3-Benzoyl-2-thiophenecarboxylic

acid

Cat. No.: B1267301 Get Quote

An In-depth Technical Guide to 3-Benzoyl-2-
thiophenecarboxylic acid
This technical guide provides a comprehensive overview of the known physical and chemical

properties of 3-Benzoyl-2-thiophenecarboxylic acid. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. While experimental data for this specific compound is limited in publicly available

literature, this guide compiles available information and provides expected properties based on

the analysis of related compounds.

Core Physical and Chemical Properties
Quantitative data for 3-Benzoyl-2-thiophenecarboxylic acid is summarized below. It is

important to note that much of the available data is computed rather than experimentally

determined.
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Property Value Source

Molecular Formula C₁₂H₈O₃S PubChem[1]

Molecular Weight 232.26 g/mol PubChem[1]

IUPAC Name
3-benzoylthiophene-2-

carboxylic acid
PubChem[1]

CAS Number 30006-03-2 Fluorochem[2]

Canonical SMILES
C1=CC=C(C=C1)C(=O)C2=C(

C(=O)O)SC=C2
Fluorochem[2]

InChI Key
ZKHLBCVFVQJMBT-

UHFFFAOYSA-N
Fluorochem[2]

Predicted XlogP 2.8 PubChem[1]

Monoisotopic Mass 232.01941529 Da PubChem[1]

Table 1: Physical and Chemical Properties of 3-Benzoyl-2-thiophenecarboxylic acid

Experimental Data
Physical State
While not explicitly stated in the available literature, based on the properties of similar aromatic

carboxylic acids, 3-Benzoyl-2-thiophenecarboxylic acid is expected to be a solid at room

temperature.

Solubility
Specific experimental solubility data for 3-Benzoyl-2-thiophenecarboxylic acid in various

solvents is not readily available. However, based on its structure, which includes a polar

carboxylic acid group and a larger, nonpolar benzoyl and thiophene framework, its solubility

profile can be predicted. It is expected to have low solubility in water and higher solubility in

organic solvents such as alcohols, acetone, and dimethyl sulfoxide (DMSO).

Melting and Boiling Points
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Experimentally determined melting and boiling points for 3-Benzoyl-2-thiophenecarboxylic
acid have not been found in the surveyed literature.

pKa
The acid dissociation constant (pKa) for 3-Benzoyl-2-thiophenecarboxylic acid has not been

experimentally determined. As a carboxylic acid, it is expected to be a weak to moderately

strong acid.

Spectral Data
Detailed experimental spectra for 3-Benzoyl-2-thiophenecarboxylic acid are not available.

However, the expected spectral characteristics can be inferred from its structure and

comparison with related compounds.
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Spectroscopy Expected Characteristics

¹H NMR

Aromatic protons on the benzene and thiophene

rings are expected in the range of δ 7.0-8.5

ppm. The carboxylic acid proton is expected to

be a broad singlet at a downfield chemical shift,

typically >10 ppm.

¹³C NMR

The carbonyl carbons of the ketone and

carboxylic acid are expected to appear in the

downfield region of the spectrum (δ > 160 ppm).

Aromatic carbons would be observed in the δ

120-140 ppm range.

Infrared (IR)

A broad O-H stretching band for the carboxylic

acid is expected around 2500-3300 cm⁻¹. Two

distinct C=O stretching bands are anticipated:

one for the carboxylic acid (around 1700-1725

cm⁻¹) and one for the benzoyl ketone (around

1650-1680 cm⁻¹).

Mass Spectrometry

The mass spectrum should show a molecular

ion peak (M⁺) corresponding to the molecular

weight of 232.26 g/mol . Common fragmentation

patterns would involve the loss of the carboxyl

group (-COOH) and cleavage at the benzoyl

group.

Table 2: Expected Spectral Data for 3-Benzoyl-2-thiophenecarboxylic acid

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-Benzoyl-2-
thiophenecarboxylic acid is not explicitly described in the reviewed literature. However, a

plausible synthetic route can be proposed based on established organic chemistry reactions.

One common method for the synthesis of substituted thiophenecarboxylic acids involves the

lithiation of a substituted thiophene followed by carboxylation with carbon dioxide.
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Proposed Synthesis of 3-Benzoyl-2-thiophenecarboxylic
acid
A potential synthetic workflow is outlined below. This protocol is a general guideline and would

require optimization for specific laboratory conditions.
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Proposed Synthesis Workflow for 3-Benzoyl-2-thiophenecarboxylic acid

Starting Material

Step 1: Lithiation

Step 2: Carboxylation

3-Benzoylthiophene

Dissolve 3-Benzoylthiophene in dry THF

1.0 eq

Cool to -78 °C

Add n-Butyllithium dropwise

1.1 eq

Stir at -78 °C for 1-2 hours

Formation of 3-Benzoyl-2-lithiothiophene

Bubble dry CO₂ gas through the solution

Allow to warm to room temperature

Quench with aqueous HCl

Extract with an organic solvent

Purify by recrystallization or chromatography

3-Benzoyl-2-thiophenecarboxylic acid

Click to download full resolution via product page

A plausible workflow for the synthesis of the target compound.
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Experimental Details:

Lithiation: 3-Benzoylthiophene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran

(THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C

using a dry ice/acetone bath. To this cooled solution, n-butyllithium (1.1 equivalents) is added

dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred at this

temperature for 1-2 hours to ensure complete formation of the 2-lithiated intermediate.

Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the lithiated

intermediate. The reaction is highly exothermic and should be carefully controlled. The

reaction mixture is allowed to slowly warm to room temperature while stirring.

Work-up and Purification: The reaction is quenched by the addition of dilute aqueous

hydrochloric acid. The aqueous layer is extracted with an appropriate organic solvent (e.g.,

diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The

crude product can be purified by recrystallization from a suitable solvent system or by

column chromatography on silica gel.

Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-Benzoyl-2-thiophenecarboxylic acid is classified as an irritant. It is reported to

cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation

(H335). Standard laboratory safety precautions, including the use of personal protective

equipment (gloves, safety glasses, and a lab coat), should be followed when handling this

compound. Work should be conducted in a well-ventilated fume hood.

Conclusion
3-Benzoyl-2-thiophenecarboxylic acid is a specialty chemical with limited publicly available

experimental data. This guide consolidates the known information and provides predicted

properties and a plausible synthetic route to aid researchers in their work with this compound.

Further experimental studies are necessary to fully characterize its physical, chemical, and

biological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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